LogP Difference vs. 5-Bromo-2-fluoropyridine
The target compound displays a predicted logP of –0.29, indicating markedly higher polarity than the isomeric 5‑bromo‑2‑fluoropyridine (predicted logP 2.06) [1]. This logP gap of approximately 2.35 units translates to a >200‑fold difference in theoretical octanol/water partition coefficient, which has practical implications for reversed‑phase chromatographic purification and aqueous solubility in biological assay buffers.
| Evidence Dimension | LogP (predicted) |
|---|---|
| Target Compound Data | –0.29 |
| Comparator Or Baseline | 5-Bromo-2-fluoropyridine (CAS 766-11-0); logP 2.06 |
| Quantified Difference | Δ logP ≈ 2.35 |
| Conditions | Predicted values from database entries (ChemBK / ChemBase) |
Why This Matters
Procurement of the correct isomer is essential to ensure that downstream purification methods and solubility characteristics match the intended synthetic or biological application.
- [1] ChemBase. (n.d.) 5-Bromo-2-fluoropyridine. LogP 2.06. https://www.chembase.cn/ View Source
